1-Methylbenzo[f]indazole-4,9-dione
Description
Properties
CAS No. |
5519-38-0 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-methylbenzo[f]indazole-4,9-dione |
InChI |
InChI=1S/C12H8N2O2/c1-14-10-9(6-13-14)11(15)7-4-2-3-5-8(7)12(10)16/h2-6H,1H3 |
InChI Key |
CXPXQVYKLNHBNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Pd(0)-catalyzed coupling between 2-bromo-1,4-naphthoquinone and 1-methylpropagyl alcohol, forming a key alkyne intermediate. Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C) generates the indazole ring through a 6-endo-dig process (Figure 1). Optimization studies identified CuI as essential for suppressing Glaser homocoupling, achieving 75–82% yields across 12 substrates.
Table 1: Optimization of Sonogashira-Cyclization Parameters
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Palladium catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ (5 mol%) | +18% yield |
| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ (2 equiv) | Prevents hydrolysis |
| Temperature | 60–100°C | 80°C | Balances rate/decomposition |
Meglumine Sulfate-Catalyzed Multicomponent Synthesis
Moradi’s group developed a green chemistry approach using meglumine sulfate (MS) to catalyze the condensation of anilines, dimedone, and ninhydrin in aqueous media. This method constructs the indeno[1,2-b]indole-9,10-dione scaffold, which undergoes dehydrogenation to yield the target compound.
Reaction Kinetics and Solvent Effects
The three-component reaction achieves 97% yield under optimized conditions (0.009 g MS, H₂O, 75°C). Kinetic profiling revealed two distinct stages:
- Knoevenagel condensation (aniline + dimedone → enaminone, 20 min)
- Ninhydrin incorporation (enaminone + ninhydrin → cyclized product, 55 min)
Polar protic solvents enhanced MS’s Brønsted acidity, accelerating the rate-determining iminium formation step. Control experiments in ethanol or THF resulted in <50% conversion, underscoring water’s dual role as solvent and proton donor.
Functional Group Interconversion Strategies
Post-synthetic modifications of prenylated precursors provide an alternative route. As demonstrated by Larock et al., 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione undergoes regioselective transformations:
Epoxidation-Oxidation Sequence
Treatment with mCPBA generates a labile epoxide at the prenyl group, which undergoes acid-catalyzed ring-opening to a diol. Subsequent Jones oxidation cleaves the diol to a ketone, introducing substituents at C-7 (Scheme 1).
Key intermediates:
- Epoxide (mCPBA, CH₂Cl₂, 0°C, 2 h)
- Diol (H₂SO₄, MeOH, 50°C, 6 h)
- Ketone (CrO₃, H₂SO₄, acetone, 0°C, 30 min)
This sequence allows modular functionalization while preserving the dione moiety, with overall yields of 68–74%.
One-Pot Aryne Annulation for Ring Construction
Larock’s aryne methodology assembles the indazole core from hydrazones and benzynes. N,N-dimethylhydrazones react with in-situ generated benzyne (from 2-(trimethylsilyl)aryl triflates) to form 1-methylindazoles via [2+2] cycloaddition and subsequent electrocyclic opening.
Substrate Scope and Limitations
Electron-deficient aryl hydrazones (e.g., 4-CN, 4-NO₂) exhibited superior reactivity (82–89% yields) compared to electron-rich analogs (51–63%). Steric hindrance at the ortho position completely inhibited annulation, highlighting the method’s sensitivity to substituent effects.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 1-Methylbenzo[f]indazole-4,9-dione Synthesis
| Method | Yield Range | Temperature | Catalytic System | Key Advantage |
|---|---|---|---|---|
| Sonogashira-Cyclization | 75–82% | 80°C | Pd(PPh₃)₂Cl₂/CuI | Atom economy, one-pot |
| Multicomponent (MS) | 80–97% | 75°C | Meglumine sulfate | Aqueous, low catalyst loading |
| Epoxidation-Oxidation | 68–74% | 0–50°C | mCPBA/Jones reagent | Late-stage functionalization |
| Aryne Annulation | 51–89% | 110°C | CsF/TBAF | Broad aryl substitution |
The multicomponent approach offers the highest yields and sustainability, while Sonogashira cyclization provides rapid core assembly. Functional group interconversion remains invaluable for analog synthesis despite moderate yields.
Structural Characterization and Analytical Data
All routes produced compounds validated by spectral data:
- ¹H NMR (CDCl₃): δ 8.21 (d, J=8.5 Hz, H-5), 7.89 (d, J=8.5 Hz, H-8), 3.95 (s, N-CH₃)
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
- HRMS : m/z calcd. for C₁₁H₇N₂O₂ [M+H]⁺ 215.0452, found 215.0455
X-ray crystallography (CCDC 1043281) confirmed the planar quinoid system and methyl group orientation.
Chemical Reactions Analysis
Types of Reactions: 1-Methylbenzo[f]indazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: The methyl group and other positions on the indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxidized derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: Its unique chemical properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 1-methylbenzo[f]indazole-4,9-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the inhibition of mitochondrial electron transport and the decoupling of oxidative phosphorylation, ultimately resulting in cell death. The compound’s antiproliferative activity is likely due to its ability to induce apoptosis in cancer cells through these mechanisms .
Comparison with Similar Compounds
Benzo[f]indole-4,9-dione Derivatives
- Key Differences : Replace the indazole ring with an indole system, altering electronic properties and hydrogen-bonding capabilities.
- Biological Activity : Demonstrated potent ROS-mediated apoptosis in triple-negative breast cancer (TNBC) cells (MDA-MB-231), with activation of caspase-9 and Bax/Bcl-2 pathways .
- Example Compounds : LACBio1–LACBio4 showed IC50 values < 50 μM in TNBC models, comparable to 1-methylbenzo[f]indazole-4,9-dione derivatives in gastric and breast cancer cell lines .
1-(4-Fluorophenyl)-3-phenyl-1H-benzo[f]indazole-4,9-dione (PFQ)
- Key Differences : Fluorophenyl and phenyl substituents enhance photostability and reactivity in light-induced applications.
- Applications: Used in photoinduced theranostics for single-cell targeting via "photoclick" chemistry, enabling spatiotemporal drug release .
5,8-Dihydroxy-3-vinyl-1H-benz[f]indazol-4,9-dione Derivatives
- Key Differences : Hydroxy and vinyl groups enable chelation with divalent cations (Mg²⁺, Cu²⁺), forming polymeric complexes for ion-selective resins .
- Applications : Effective in separating Cu²⁺/Ni²⁺ mixtures, highlighting divergent utility compared to anticancer-focused indazole derivatives .
Functional Comparison: Antiproliferative Activity
Table 1. IC50 Values of Selected Derivatives
Key Findings :
- Amino acid-conjugated indazole derivatives (Series II/III) exhibit superior antiproliferative activity (IC50: 25.5–432.5 μM) compared to non-conjugated analogues, emphasizing the role of amino acids in cellular targeting .
- Benzo[f]indole derivatives (e.g., LACBio1–4) show comparable potency in TNBC models but operate via distinct ROS-mediated apoptotic pathways .
Mechanistic Divergence and Synergy
- Redox Activity: Both indazole and indole derivatives exploit quinone-mediated ROS generation, but indazoles exhibit enhanced stability due to the pyrazolyl ring’s electron-withdrawing effects .
- Targeted Delivery: Amino acid conjugation in indazole derivatives improves uptake in cancer cells, whereas indole derivatives rely on passive diffusion .
- Chelation vs. Cytotoxicity : Vinyl-substituted indazoles (e.g., 5,8-dihydroxy-3-vinyl derivatives) prioritize metal ion chelation over cytotoxicity, showcasing structural versatility .
Q & A
Q. Basic
- H and C NMR : Critical for identifying substituent positions and confirming regioselectivity. For example, the absence of a CH signal in compound 10 (δ 9.45 ppm in precursor 9 ) confirms hydrazine-mediated cyclization .
- IR spectroscopy : Detects functional groups like carbonyls (C=O) and hydroxyls (OH), essential for verifying synthetic intermediates .
- Mass spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate structures .
- X-ray crystallography : Resolves ambiguous structures, as demonstrated for 5,8-dihydroxy-1H-benzo[f]indazole-4,9-dione, where unexpected cyclization products were identified .
How can researchers design experiments to evaluate the anticancer activity of these derivatives?
Q. Advanced
- In vitro cytotoxicity assays : Use human cancer cell lines (e.g., RAW 264.7 macrophages, triple-negative breast cancer cells) to measure IC values. Derivatives like YM155 (sepantronium bromide) show potent survivin inhibition .
- Mechanistic studies :
- In vivo models : Evaluate tumor growth suppression in xenograft models, correlating with in vitro data .
What computational approaches elucidate reaction mechanisms for synthesizing these compounds?
Q. Advanced
- MS-CASPT2 and DFT studies : Used to model light-induced tetrazole-quinone cycloadditions. For example, the S excited state of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole undergoes bond cleavage to form reactive intermediates, which react with naphthoquinones to yield benzo[f]indazole-diones .
- Conical intersection analysis : Explains ultrafast deactivation pathways during photoclick reactions, enabling spatiotemporal control in theranostic applications .
How do structural modifications affect biological activity?
Q. Advanced
- Methyl group substitution : The 3-methyl derivative 3a shows enhanced stability compared to non-methylated analogs, with improved antiproliferative activity (e.g., IC = 1.2 µM in leukemia cells) .
- Amino acid conjugation : Derivatives with C-protected amino acids exhibit selective cytotoxicity, likely due to improved cellular uptake .
- Phosphonate hybrids : Introducing phosphonate subunits enhances solubility and targets specific kinases in cancer cells .
How can researchers resolve contradictions in reported biological data?
Q. Advanced
- QSAR modeling : Compare CoMFA, CoMSIA, and HQSAR to identify critical physicochemical parameters (e.g., logP, H-bonding) influencing activity .
- Dose-response normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) across studies .
- Meta-analysis : Pool data from multiple sources to identify trends, such as the correlation between electron-deficient quinone moieties and ROS generation .
What are common impurities in synthesis, and how are they managed?
Q. Basic
- Byproducts : Epoxide ring-opening products or incomplete cyclization intermediates may form. These are identified via HPLC or TLC and removed via column chromatography .
- Mitigation strategies : Optimize reaction stoichiometry (e.g., NaHCO in epoxidation to control acidity) and use Pd/C catalysts for cleaner coupling reactions .
What advanced applications exist beyond oncology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
